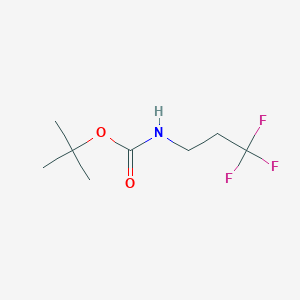

tert-butyl N-(3,3,3-trifluoropropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3,3,3-trifluoropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)12-5-4-8(9,10)11/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJVFCJZMWUURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 3,3,3-Trifluoropropyl Isocyanate Intermediate

- Starting Material: Perfluoroisobutene (PFIB)

- Step 1: Hydrolysis of PFIB to hexafluoroisobutyric acid

- Step 2: Conversion to chloroanhydride using phosphorus pentachloride

- Step 3: Reaction with ethanol to form an ester intermediate

- Step 4: Conversion of ester to ethyl 3,3,3-trifluoropropionate using triethylamine/water or potassium acetate as base

- Step 5: Hydrolysis of ester to 3,3,3-trifluoropropionic acid

- Step 6: Formation of 3,3,3-trifluoropropyl isocyanate

- Step 7: Reaction of isocyanate with tert-butanol or tert-butyl carbamate precursor to yield tert-butyl N-(3,3,3-trifluoropropyl)carbamate

This route is supported by studies describing the synthesis of trifluoroethyl isocyanate and carbamates, highlighting the use of PFIB as a key precursor and the subsequent transformations to obtain carbamate derivatives.

Alternative Carbamate Formation via N-BOC-D-Serine Derivatives

- Starting Material: N-BOC-D-Serine

- Step 1: Formation of mixed acid anhydride with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as acid scavenger at cold temperatures (-20 to 40 °C, preferably -10 to 5 °C)

- Step 2: Condensation with an amine such as benzylamine in anhydrous ethyl acetate solvent to yield a tert-butyl carbamate intermediate

- Step 3: Phase-transfer catalyzed alkylation using tetrabutylammonium bromide and potassium hydroxide with methyl sulfate as alkylating agent to introduce the trifluoropropyl group

This method offers a route to tert-butyl carbamate derivatives with control over stereochemistry and improved yields (~77% for intermediate steps), and is applicable to the synthesis of lacosamide intermediates, which share structural motifs with this compound.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Hydrolysis of PFIB | Water | Ambient | — | Formation of hexafluoroisobutyric acid |

| Conversion to chloroanhydride | Phosphorus pentachloride | Ambient | — | Chlorination step |

| Ester formation | Ethanol | Ambient | — | Formation of ester intermediate |

| Ester to acid conversion | Sulfuric acid or aqueous HBr | Elevated | — | Hydrolysis step |

| Acid to isocyanate | Suitable dehydrating agent | Controlled | — | Formation of isocyanate intermediate |

| Carbamate formation | Reaction with tert-butanol or amine | Ambient to cold | Ethyl acetate | Carbamate synthesis |

| Mixed anhydride formation | Isobutyl chlorocarbonate, NMM | -20 to 40 | Ethyl acetate | Cold conditions favor selectivity |

| Condensation with amine | Benzylamine | -20 to 40 | Ethyl acetate | Anhydrous conditions |

| Phase-transfer catalyzed alkylation | Tetrabutylammonium bromide, KOH, methyl sulfate | Ambient | Ethyl acetate | Alkylation to introduce trifluoropropyl |

- The preparation of tert-butyl carbamate intermediates via mixed anhydride condensation yields approximately 77% of the desired product with high stereochemical purity confirmed by ^1H NMR and MS analysis.

- The overall synthetic route from PFIB to trifluoropropyl carbamate derivatives is efficient and scalable, with intermediate purification steps ensuring product quality.

- ^1H NMR (400 MHz, DMSO-d6) for tert-butyl carbamate intermediate shows characteristic signals: tert-butyl singlet at ~1.38 ppm, methylene multiplets in the 3.5–4.8 ppm range, aromatic protons between 7.2–7.3 ppm, and amide NH at ~8.25 ppm.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z 295.2 [M+H]^+ for related intermediates).

The preparation of this compound involves multi-step synthetic strategies starting from perfluoroisobutene or protected amino acid derivatives. The key steps include formation of trifluoropropyl isocyanate intermediates or mixed anhydrides, followed by carbamate formation under controlled conditions with suitable catalysts and solvents. These methods provide efficient access to the target compound with good yields and purity, suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(3,3,3-trifluoropropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis would yield 3,3,3-trifluoropropylamine and tert-butyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl N-(3,3,3-trifluoropropyl)carbamate is used as a reagent in organic synthesis. It serves as a protective group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism and toxicity of carbamate-containing drugs.

Industry: In industrial applications, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural variations and properties of tert-butyl N-(3,3,3-trifluoropropyl)carbamate and its analogs:

Note: The parent compound is inferred from analogs in the evidence.

Key Observations:

- Trifluoropropyl Chain : The 3,3,3-trifluoropropyl group is a common feature, contributing to enhanced metabolic stability and electron-withdrawing effects , which stabilize the carbamate group .

- Substituent Effects: Hydroxyl (-OH): Increases polarity and solubility but may reduce membrane permeability . Thioxo (=S): Introduces sulfur, enabling disulfide bond formation or metal coordination in drug candidates . Chlorosulfonyl (-SO₂Cl): Facilitates sulfonamide coupling reactions, critical for peptide mimetics .

Biological Activity

Tert-butyl N-(3,3,3-trifluoropropyl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of tert-butyl carbamate with 3,3,3-trifluoropropanol in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction typically occurs in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures to yield high-purity product.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Studies have indicated that compounds containing trifluoropropyl groups exhibit moderate anticancer activity. In particular, a series of trifluoroethyl-substituted ureas were tested against various cancer cell lines by the National Cancer Institute (NCI). These studies revealed that certain derivatives showed significant cytotoxic effects against leukemia and non-small cell lung cancer cell lines at concentrations as low as .

| Compound | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| Trifluoroethyl Urea 1 | Leukemia | 5.2 | Moderate |

| Trifluoroethyl Urea 2 | Non-small cell lung cancer | 7.8 | Moderate |

| This compound | Renal cancer | TBD | TBD |

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes like CDKs, the compound may prevent phosphorylation events critical for cell cycle progression.

- Disruption of Protein-Ligand Interactions : The trifluoropropyl group may enhance lipophilicity and binding affinity to specific biological targets, potentially leading to altered signaling pathways associated with tumor growth.

Case Study 1: Anticancer Screening

A study conducted by the NCI involved screening various trifluoroethyl derivatives for anticancer activity. Among these, this compound was included in a panel of compounds tested against multiple human tumor cell lines. Preliminary results suggested promising activity against renal cancer cells.

Case Study 2: Enzyme Inhibition Profiling

Research focusing on similar carbamate derivatives revealed their potential as inhibitors of CDK activity. In vitro assays demonstrated that these compounds could reduce kinase activity significantly at micromolar concentrations. Further research is needed to confirm whether this compound exhibits similar properties.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3,3,3-trifluoropropyl)carbamate, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting tert-butyl carbamate with 3,3,3-trifluoropropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions. Key parameters include:

- Solvent : Dichloromethane or tetrahydrofuran for optimal solubility .

- Temperature : Room temperature to 40°C to prevent side reactions .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane mixtures .

Yield optimization requires strict control of stoichiometry and exclusion of moisture.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : , , and NMR confirm structural integrity, with trifluoropropyl signals appearing as distinct triplets .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHFNO, theoretical 240.11 g/mol) .

- Infrared (IR) Spectroscopy : Carbamate C=O stretches near 1680–1720 cm .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Incompatible Materials : Avoid strong acids/bases and oxidizing agents, which degrade the carbamate group .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Solubility data can be confirmed via shake-flask experiments .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of airborne particles .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields be resolved?

Discrepancies often arise from impurities in starting materials or variations in reaction setup. To troubleshoot:

- Purity Checks : Use HPLC or GC-MS to verify reagent quality .

- Controlled Replication : Systematically vary parameters (e.g., solvent, catalyst loading) while monitoring intermediates via TLC .

Q. What strategies optimize the synthesis for large-scale production?

- Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), to reduce cost .

- Process Monitoring : Implement in-line FTIR to track reaction progress in real time .

Q. How does the trifluoropropyl group influence the compound’s biological activity?

The CF group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5 predicted via computational modeling) .

- Metabolic Stability : Resists oxidative degradation compared to non-fluorinated analogs .

Comparative studies with difluoroethyl or chloropropyl analogs can validate these effects .

Q. How can spectral ambiguities in characterizing the compound be addressed?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings .

- X-ray Crystallography : Confirm stereochemistry and crystal packing if single crystals are obtainable .

Q. What methodologies assess the compound’s reactivity in nucleophilic environments?

- Kinetic Studies : Monitor carbamate hydrolysis under varying pH (e.g., 0.1M HCl vs. NaOH) using UV-Vis spectroscopy .

- Competitive Reactions : Compare reactivity with other carbamates (e.g., tert-butyl N-methylcarbamate) to establish relative rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.